molecular formula C10H10Fe B8563310 Iron bis(cyclopentadienide)

Iron bis(cyclopentadienide)

Cat. No. B8563310
M. Wt: 186.03 g/mol
InChI Key: KTWOOEGAPBSYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05247107

Procedure details

In accordance with the procedure of Example 4, 10 g (0.043 mol) of ZrCl4 are added at 60° C. under argon over the course of 1 hour and 10 minutes to a stirred mixture of 60 ml of mesitylene, 8 g (0.043 mol) of ferrocene and 5.7 g (0.043 mol) of sublimed AlCl3. Working up is effected as in Example 4, affording 20.1 g (83.4% of theory) of crude (η6 -mesitylene)-η5 -(cyclopentadienyl)-iron(II) tetrapnenylborate.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH-]1C=CC=C1.[Fe+2:11].[Al+3].[Cl-].[Cl-].[Cl-].[C:16]1([CH3:24])[CH:21]=[C:20]([CH3:22])[CH:19]=[C:18]([CH3:23])[CH:17]=1>[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]>[C:16]1([CH3:24])[CH:21]=[C:20]([CH3:22])[CH:19]=[C:18]([CH3:23])[CH:17]=1.[CH:1]1([Fe+:11])[CH:5]=[CH:4][CH:3]=[CH:2]1 |f:0.1.2,3.4.5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Name
Quantity
5.7 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
60 mL
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Name
Quantity
10 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC(=C1)C)C)C
Name
Type
product
Smiles
C1(C=CC=C1)[Fe+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.